2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide
CAS No.:
Cat. No.: VC15308528
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14N2O2 |
|---|---|
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | 2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide |
| Standard InChI | InChI=1S/C13H14N2O2/c1-9(2)13(16)14-12-8-11(15-17-12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,16) |
| Standard InChI Key | HADHWBUNMAZRLB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)NC1=CC(=NO1)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-Methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide belongs to the class of substituted oxazole derivatives, which are heterocyclic compounds containing oxygen and nitrogen atoms in a five-membered ring. Its IUPAC name, 2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide, reflects the presence of a methyl group at the second carbon of the propanamide chain and a phenyl-substituted oxazole ring at the fifth position. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 230.26 g/mol |
| Canonical SMILES | CC(C)C(=O)NC1=CC(=NO1)C2=CC=CC=C2 |
| InChI Key | HADHWBUNMAZRLB-UHFFFAOYSA-N |
| LogP (Partition Coefficient) | Estimated 2.1–2.5 |
The compound’s structure combines a lipophilic phenyl-oxazole group with a polar amide linkage, suggesting balanced solubility in both aqueous and organic media. The oxazole ring’s electron-deficient nature may facilitate interactions with biological targets through π-π stacking or hydrogen bonding.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-methyl-N-(3-phenyl-1,2-oxazol-5-yl)propanamide typically involves a multi-step sequence:
-
Oxazole Ring Formation: Condensation of phenylacetonitrile with hydroxylamine under acidic conditions yields 3-phenyl-1,2-oxazol-5-amine.
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Acylation: Reaction of the oxazole amine with isobutyryl chloride in the presence of a base (e.g., triethylamine) produces the target compound.
Biological Activity and Mechanisms
Enzyme Inhibition
Preliminary assays indicate moderate inhibition of cyclooxygenase-2 (COX-2) () and acetylcholinesterase (AChE) (). The oxazole ring’s nitrogen atoms may coordinate with catalytic residues in enzyme active sites, while the phenyl group enhances hydrophobic interactions.
Antimicrobial Properties
Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to early-generation sulfonamides . Its mechanism may involve disruption of bacterial cell wall synthesis, though further proteomic studies are needed .
Applications and Future Directions
Therapeutic Development
The compound’s dual COX-2/AChE inhibition positions it as a candidate for neuroinflammatory disorders such as Alzheimer’s disease. Collaborative studies with N-ethyl-2-methyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide highlight synergies in multitarget drug design.
Agrochemical Innovations
Patent data suggest derivatives of this scaffold could serve as eco-friendly fungicides, leveraging oxazole’s ability to disrupt fungal ergosterol biosynthesis.
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